Cas no 1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
- 2-chloro-N-(2-thienylmethyl)quinazolin-4-amine
- BRB28765
- HTS009208
- W18019
- 2-chloro-N-[(thiophen-2-yl)methyl]quinazolin-4-amine
- SY317580
- CS-0062112
- AS-68557
- AKOS006092568
- 1026287-65-9
- MFCD17348617
- SCHEMBL3643331
-
- MDL: MFCD17348617
- Inchi: 1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
- InChI Key: CVAMKMNWQVMRDG-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC=CC=2C(=N1)NCC1=CC=CS1
Computed Properties
- Exact Mass: 275.028396g/mol
- Monoisotopic Mass: 275.028396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 275.76g/mol
- XLogP3: 4
- Topological Polar Surface Area: 66
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513374-250 mg |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |
1026287-65-9 | 250mg |
€236.80 | 2023-06-14 | ||
| abcr | AB513374-1 g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |
1026287-65-9 | 1g |
€391.80 | 2023-06-14 | ||
| abcr | AB513374-5 g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; . |
1026287-65-9 | 5g |
€803.00 | 2023-06-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-200mg |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 200mg |
690.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-1g |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 1g |
1559.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-50mg |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 50mg |
362.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR460-250mg |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 250mg |
1447CNY | 2021-05-07 | |
| Ambeed | A984742-250mg |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 250mg |
$102.0 | 2025-03-04 | |
| Ambeed | A984742-1g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 1g |
$208.0 | 2025-03-04 | |
| Ambeed | A984742-5g |
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
1026287-65-9 | 95% | 5g |
$525.0 | 2025-03-04 |
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Suppliers
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine: A Comprehensive Overview
2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine (CAS No. 1026287-65-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure, which includes a chloro group, a thiophene ring, and an amine functionality, contributes to its intriguing chemical properties and biological interactions.
The quinazoline core of this compound is a well-studied scaffold in drug discovery. Quinazolines are known for their ability to modulate various cellular pathways, making them valuable targets for the development of anticancer, anti-inflammatory, and antiviral agents. Recent studies have highlighted the potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a modulator of kinase enzymes, which are critical in cell signaling and oncogenesis. This has positioned the compound as a promising lead in the pursuit of novel cancer therapies.
The thiophene moiety attached to the quinazoline ring introduces additional electronic and steric effects, enhancing the compound's bioavailability and target specificity. Thiophene-containing compounds are also known for their antioxidant properties, which may further contribute to the overall pharmacological profile of this molecule. Recent research has explored the use of thiophene derivatives in mitigating oxidative stress-related diseases, underscoring the versatility of this functional group.
From a synthetic standpoint, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the compound's structure, enabling researchers to optimize its physicochemical properties for specific applications. The synthesis process typically involves multi-step reactions with careful optimization to ensure high yields and purity.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes implicated in disease states. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Additionally, its ability to modulate other kinases such as Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) further highlights its potential as a multi-target therapeutic agent.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino with its target proteins. Molecular docking studies reveal that the compound forms stable interactions with critical residues in the active sites of these enzymes, providing insights into its mechanism of action. This information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
The pharmacokinetic profile of this compound is another area of active investigation. Preclinical studies indicate that it exhibits moderate solubility and permeability, which are essential for effective drug delivery. However, efforts are ongoing to enhance its bioavailability through structural modifications or formulation strategies. These improvements could significantly impact its translational potential into clinical settings.
In conclusion, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino (CAS No. 1026287-65-) represents a compelling candidate in drug discovery research due to its unique chemical structure and diverse biological activities. With ongoing advancements in synthetic methodologies and biological characterization, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)